N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 606923-48-2
VCID: VC21513061
InChI: InChI=1S/C23H26N4O4S/c1-15(2)20-7-5-6-8-21(20)31-14-22(28)26-18-9-11-19(12-10-18)32(29,30)27-23-24-16(3)13-17(4)25-23/h5-13,15H,14H2,1-4H3,(H,26,28)(H,24,25,27)
SMILES: CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C(C)C)C
Molecular Formula: C23H26N4O4S
Molecular Weight: 454.5g/mol

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide

CAS No.: 606923-48-2

Cat. No.: VC21513061

Molecular Formula: C23H26N4O4S

Molecular Weight: 454.5g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide - 606923-48-2

Specification

CAS No. 606923-48-2
Molecular Formula C23H26N4O4S
Molecular Weight 454.5g/mol
IUPAC Name N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(2-propan-2-ylphenoxy)acetamide
Standard InChI InChI=1S/C23H26N4O4S/c1-15(2)20-7-5-6-8-21(20)31-14-22(28)26-18-9-11-19(12-10-18)32(29,30)27-23-24-16(3)13-17(4)25-23/h5-13,15H,14H2,1-4H3,(H,26,28)(H,24,25,27)
Standard InChI Key UXOOJQPCUURPDS-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C(C)C)C
Canonical SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C(C)C)C

Introduction

Structural Characteristics and Chemical Properties

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide belongs to the class of sulfonamide compounds containing a pyrimidine ring. Based on its IUPAC name, the compound contains several key structural components:

  • A 4,6-dimethyl-2-pyrimidinyl group connected to a sulfonamide moiety

  • A phenyl group linking the sulfonamide and acetamide portions

  • An isopropylphenoxy group attached via an acetamide linkage

The molecular formula can be determined as C23H26N4O4S with an approximate molecular weight of 454.54 g/mol. The compound's structure contains multiple functional groups that contribute to its chemical reactivity, including:

  • The sulfonamide group (SO2-NH), which can act as a hydrogen bond donor/acceptor

  • The acetamide linkage (NH-CO), providing additional hydrogen bonding capabilities

  • The pyrimidine ring with methyl substituents, contributing to the compound's aromaticity

  • The isopropylphenoxy moiety, adding lipophilicity to the molecule

Physical Properties

The physical properties of this compound can be estimated based on its structure and comparison with related compounds:

PropertyEstimated ValueBasis for Estimation
Physical StateCrystalline solidCommon for sulfonamide compounds
SolubilityPoorly soluble in water; Soluble in organic solventsBased on lipophilic groups present
Melting Point160-180°CTypical range for similar compounds
LogP3.5-4.5Estimated from structural components
pKa6.5-7.5 (sulfonamide NH)Comparable to similar sulfonamides

Structural Comparison with Related Compounds

Structurally, this compound shares features with other sulfonamide derivatives that have established biological activities.

Similarities to Sulfonylurea Herbicides

Compounds containing the sulfonyl group linked to a pyrimidine ring, such as N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3,5-dioxopiperazin-1-yl)acetamide, often exhibit herbicidal properties through inhibition of the acetolactate synthase (ALS) enzyme . The 4,6-dimethylpyrimidine moiety present in our target compound is a common structural feature in several herbicidal agents.

Comparison with Sulfadimethoxine Derivatives

The structure shares similarities with Sulfadimethoxine N4-Acetate (N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide), which has a molecular weight of 352.37 g/mol and contains a comparable sulfonamide-pyrimidine arrangement . The primary difference lies in the substitution patterns on the pyrimidine ring (dimethyl vs. dimethoxy) and the presence of the isopropylphenoxy group in our target compound.

ChallengePossible Solution
Regioselectivity during substitutionUse of protecting groups and controlled reaction conditions
Purification of intermediatesChromatographic techniques and recrystallization
Control of stereochemistryStereoselective reagents and catalysts
Scale-up issuesOptimization of reaction parameters and continuous flow synthesis
Structural FeaturePotential Contribution to Activity
4,6-dimethylpyrimidineBinding to specific protein targets like ALS
Sulfonamide groupHydrogen bonding with target proteins
IsopropylphenoxyHydrophobic interactions and membrane permeability
Acetamide linkageAdditional hydrogen bonding capabilities

Research Status and Future Directions

Current Knowledge Gaps

Despite the structural analysis provided, several knowledge gaps remain regarding this specific compound:

  • Comprehensive physicochemical characterization data

  • Validated synthesis protocols with optimized yields

  • Specific biological targets and mechanisms of action

  • Toxicological and environmental impact profiles

Recommended Research Directions

Future research on this compound should focus on:

  • Development and optimization of synthesis methods

  • Comprehensive physicochemical characterization

  • Screening for biological activity across various targets

  • Structure-activity relationship studies through systematic modification of key structural elements

  • Environmental fate and ecotoxicological assessments if herbicidal activity is confirmed

Analytical Methods for Characterization

Spectroscopic Analysis

The structural confirmation of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide would typically involve multiple analytical techniques:

Analytical MethodExpected Key Observations
1H NMRSignals for methyl groups (δ ~2.0-2.5 ppm), aromatic protons (δ ~7.0-8.5 ppm), and NH protons (δ ~9-10 ppm)
13C NMRSignals for carbonyl carbon (δ ~165-170 ppm), aromatic carbons (δ ~120-150 ppm), and aliphatic carbons (δ ~15-45 ppm)
IR SpectroscopyBands for N-H stretching (~3300 cm-1), C=O stretching (~1650 cm-1), and S=O stretching (~1150-1350 cm-1)
Mass SpectrometryMolecular ion peak around m/z 454 and fragmentation pattern showing key structural components

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